N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPOP is a small molecule that belongs to the class of oxadiazoles, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anticancer studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antifungal and antibacterial studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have diverse biochemical and physiological effects, depending on the application. In anticancer studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In antifungal and antibacterial studies, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of explosives and heavy metals.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its small size, high purity, and diverse biological activities. However, the limitations of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in medicine, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further studied for its anticancer, antifungal, and antibacterial activities. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further explored as a fluorescent probe for the detection of explosives and heavy metals. In analytical chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be further studied as a chiral selector for the separation of enantiomers.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,5-dimethylbenzoyl chloride with p-tolyl hydrazine to form 3-(p-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with 3-bromo-N-(2,5-dimethylphenyl)propanamide to form N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis method has been optimized to yield high purity and yield of N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its anticancer, antifungal, and antibacterial activities. In materials science, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of explosives and heavy metals. In analytical chemistry, N-(2,5-dimethylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a chiral selector for the separation of enantiomers.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-8-16(9-6-13)20-22-19(25-23-20)11-10-18(24)21-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWLSWNVJDYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.